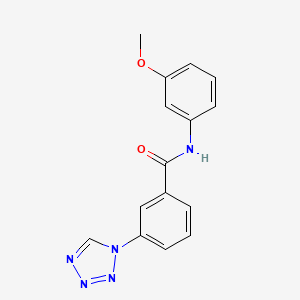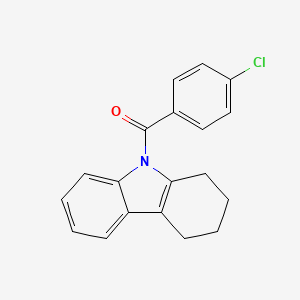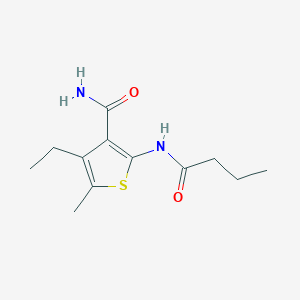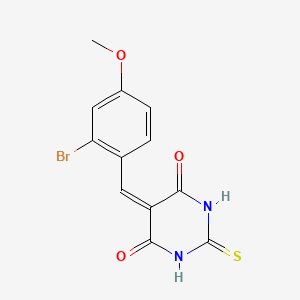![molecular formula C17H17ClN2O4 B5864840 3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)
3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide is a chemical compound that has gained significant attention in scientific research. It is a hydrazide derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide is not fully understood. However, it has been reported to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways. It has also been reported to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Its antifungal activity has been attributed to its ability to inhibit ergosterol biosynthesis, while its antibacterial activity has been attributed to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes in cancer cells. It has also been reported to decrease the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models.
Advantages and Limitations for Lab Experiments
3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has several advantages for lab experiments. It is easily synthesized through various methods and has been reported to exhibit potent anticancer, antifungal, antibacterial, and antiviral activities. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
Several future directions can be explored in the research of 3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide. These include the development of more efficient synthesis methods, the investigation of its potential as a combination therapy with other anticancer drugs, the exploration of its potential as a therapeutic agent for other diseases, and the investigation of its potential toxicity in animal models.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It has been synthesized through various methods and has been reported to exhibit potent anticancer, antifungal, antibacterial, and antiviral activities. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has been reported through various methods. One of the most common methods involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of sodium acetate to form 3-chloroacetyl-4-methoxybenzaldehyde. This intermediate is then reacted with hydrazine hydrate to form this compound.
Scientific Research Applications
3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, antibacterial, and antiviral activities. Its anticancer activity has been attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and liver cancer cells. Its antifungal activity has been reported against Candida albicans, while its antibacterial activity has been reported against Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
3-chloro-N'-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-14-7-6-11(8-15(14)24-2)9-16(21)19-20-17(22)12-4-3-5-13(18)10-12/h3-8,10H,9H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXRKWBKODWJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5864757.png)
![N-[2-(4-pyridinyl)ethyl]-1,4-benzenedisulfonamide](/img/structure/B5864761.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)




![2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide](/img/structure/B5864809.png)


![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)


![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5864847.png)